

Application Notes and Protocols: Polysomnography (PSG) Analysis Following SB-649868 Treatment

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Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840

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These application notes provide a comprehensive overview of the analysis of polysomnography (PSG) data following the administration of **SB-649868**, a dual orexin receptor antagonist. This document includes a summary of quantitative PSG changes observed in clinical trials, detailed experimental protocols for conducting PSG studies, and visualizations of the underlying signaling pathway and experimental workflow.

Introduction

SB-649868 is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[1] It competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[2][3] This antagonism of the orexin system leads to a reduction in wakefulness and promotion of sleep.[3] Polysomnography (PSG), the gold-standard for objective sleep measurement, has been a primary tool in evaluating the efficacy of **SB-649868** in clinical trials.[4][5]

Data Presentation: Quantitative PSG Analysis

The following tables summarize the dose-dependent effects of **SB-649868** on key PSG parameters as observed in clinical studies involving patients with primary insomnia and healthy volunteers in a situational insomnia model.

Table 1: Effects of **SB-649868** on Sleep Parameters in Patients with Primary Insomnia[4]

PSG Parameter	Placebo	SB-649868 (10 mg)	SB-649868 (30 mg)	SB-649868 (60 mg)
Total Sleep Time (TST)	-	Increase of 22.4 min	Increase of 49.7 min	Increase of 69.8 min
Wake After Sleep Onset (WASO)	-	Not significant	Decrease of 18.4 min	Decrease of 29.0 min
Latency to Persistent Sleep (LPS)	-	Decrease of 26.1 min	Decrease of 33.0 min	Decrease of 43.7 min
REM Sleep (minutes)	-	Dose-dependent increase	Dose-dependent increase	Dose-dependent increase
REM Sleep Latency	-	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Stage 2 Sleep (minutes)	-	Dose-dependent increase	Dose-dependent increase	Dose-dependent increase
Slow Wave Sleep (SWS)	-	No significant difference	No significant difference	No significant difference

Table 2: Effects of **SB-649868** on Sleep Parameters in a Situational Insomnia Model[6][7]

PSG Parameter	Placebo	SB-649868 (10 mg)	SB-649868 (30 mg)
Total Sleep Time (TST)	-	Increase of 17 min	Increase of 31 min
Wake After Sleep Onset (WASO)	-	Not significant	Decrease of 14.7 min
Latency to Persistent Sleep (LPS)	-	Significant reduction	Significant reduction
REM Sleep Duration	-	Not significant	Increased
REM Sleep Latency	-	Decrease of 20.1 min	Decrease of 34.0 min
Slow Wave Sleep (SWS)	-	No effect	No effect

Experimental Protocols

Protocol 1: Polysomnography (PSG) Recording

This protocol is based on the standardized methods used in clinical trials and aligns with the guidelines from the American Academy of Sleep Medicine (AASM).[\[8\]](#)[\[9\]](#)

1. Participant Preparation:

- Participants should arrive at the sleep laboratory in the evening, at least 2 hours before their habitual bedtime.
- To ensure signal quality, the participant's skin should be cleaned with a mild abrasive and then cleansed with alcohol at the electrode sites.
- Electrodes are applied using a conductive paste and secured.

2. PSG Montage: A standard PSG montage should be used to record the following physiological signals:

- Electroencephalogram (EEG): At a minimum, three EEG channels (e.g., F4-M1, C4-M1, O2-M1) to monitor brain wave activity.

- Electrooculogram (EOG): Two channels to detect eye movements, with electrodes placed at the outer canthus of each eye (one slightly above and one slightly below the horizontal).
- Electromyogram (EMG): At least one channel with electrodes placed on the chin to monitor muscle tone. Additional EMG channels on the legs can be used to assess for periodic limb movements.
- Electrocardiogram (ECG): A single-lead ECG to monitor heart rate and rhythm.
- Respiratory Monitoring:
 - Nasal and/or oral airflow sensors (thermistor or pressure transducer).
 - Thoracic and abdominal respiratory effort belts.
 - Pulse oximeter for measuring arterial oxygen saturation (SpO₂).
- Audio-Visual Recording: Continuous audio and video recording to document snoring, body position, and any unusual behaviors during sleep.

3. Data Acquisition:

- Data is acquired and digitized using a polysomnography system that meets AASM technical specifications.[\[8\]](#)
- Signal calibration is performed before the recording begins.
- The recording is monitored in real-time by a trained sleep technologist to ensure data quality and patient safety.

Protocol 2: PSG Data Analysis and Sleep Scoring

1. Sleep Stage Scoring:

- Sleep is scored in 30-second epochs according to the Rechtschaffen and Kales (R&K) criteria or the more recent AASM scoring manual.[\[10\]](#)[\[11\]](#)[\[12\]](#) The AASM guidelines are the current standard.

- Sleep stages are classified as:

- Wake (W)
- Non-REM Stage 1 (N1)
- Non-REM Stage 2 (N2)
- Non-REM Stage 3 (N3, also known as slow-wave sleep)
- REM Stage (R)

2. Respiratory Event Scoring:

- Apneas, hypopneas, and respiratory effort-related arousals (RERAs) are scored according to AASM guidelines.

3. Arousal and Limb Movement Scoring:

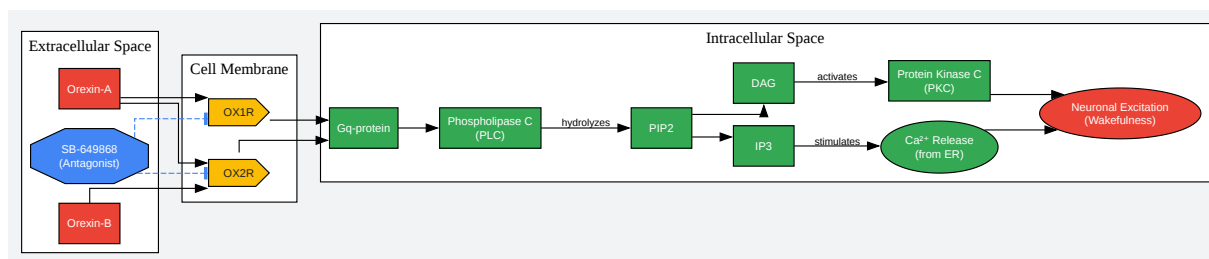
- Arousals and periodic limb movements are scored based on established criteria.

4. Calculation of PSG Parameters: The following key PSG parameters are calculated from the scored data:

- Total Sleep Time (TST): The total duration of N1, N2, N3, and R sleep.
- Wake After Sleep Onset (WASO): The total time spent awake after the initial onset of persistent sleep.
- Latency to Persistent Sleep (LPS): The time from lights out to the first 20 consecutive epochs of sleep.
- Sleep Efficiency (SE): $(TST / \text{Time in Bed}) \times 100\%$.
- Sleep Stage Percentages: The percentage of TST spent in each sleep stage (N1, N2, N3, R).
- REM Sleep Latency: The time from persistent sleep onset to the first epoch of REM sleep.

Visualizations

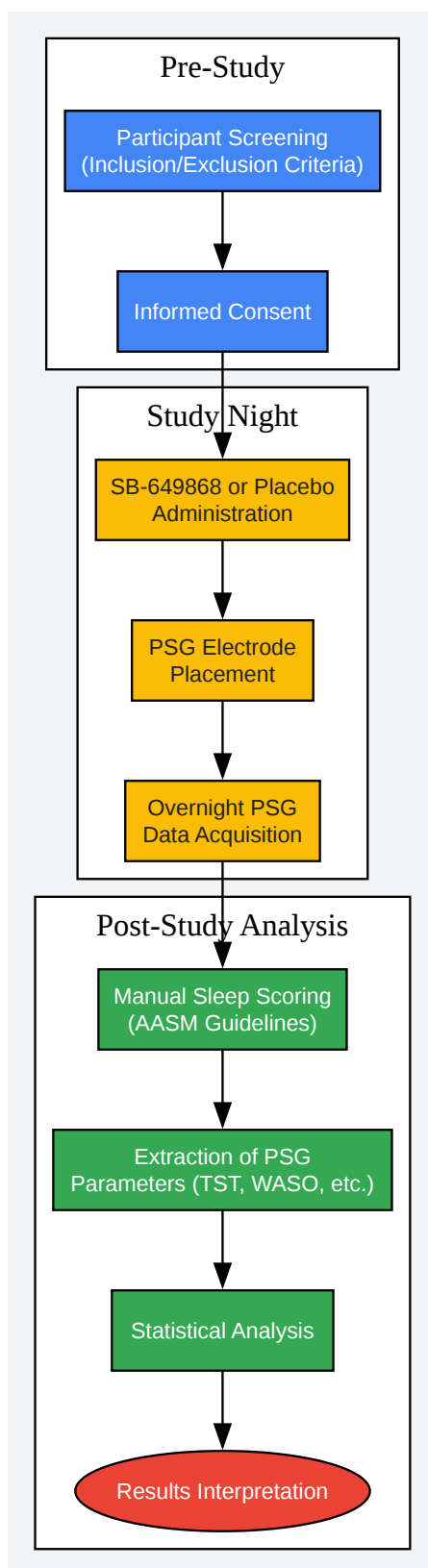
Orexin Signaling Pathway and SB-649868 Mechanism of Action



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Caption: Orexin signaling pathway and the antagonistic action of **SB-649868**.

Experimental Workflow for PSG Analysis



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